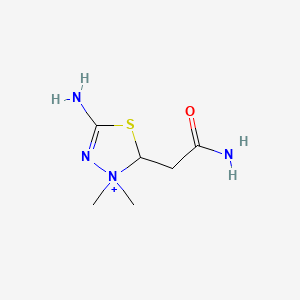![molecular formula C7H16Cl2N2O B14918181 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14918181.png)
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-oxa-5,8-diazaspiro[35]nonane dihydrochloride is a chemical compound with the molecular formula C7H14N2O·2HCl It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, with conditions tailored to the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to engage in specific binding interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-5,8-diazaspiro[3.5]nonane dihydrochloride
- 2-Diphenylmethyl-5-oxa-2,8-diazaspiro[3.5]nonane
Uniqueness
5-Methyl-2-oxa-5,8-diazaspiro[35]nonane dihydrochloride stands out due to its specific structural features and reactivity
Properties
Molecular Formula |
C7H16Cl2N2O |
|---|---|
Molecular Weight |
215.12 g/mol |
IUPAC Name |
5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-9-3-2-8-4-7(9)5-10-6-7;;/h8H,2-6H2,1H3;2*1H |
InChI Key |
DMRKZJKGGQTBSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC12COC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B14918099.png)
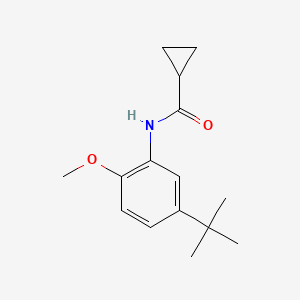
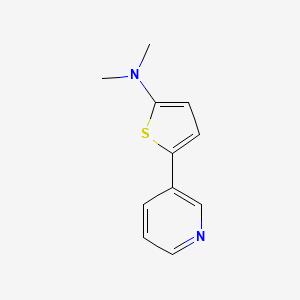
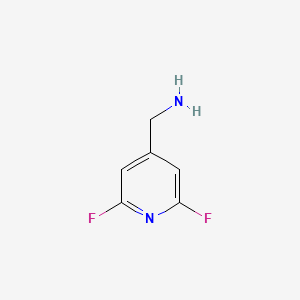
![1H-Imidazo[4,5-c]pyridin-6-ol](/img/structure/B14918135.png)
![2-[4-(diethylamino)-2-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14918139.png)
![2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-2-[(Z)-hydroxyimino]-acetamide](/img/structure/B14918143.png)
![1-Bromo-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14918146.png)
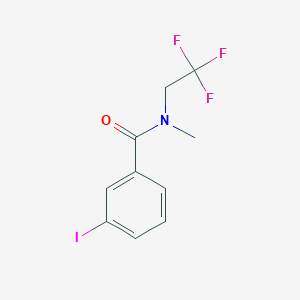
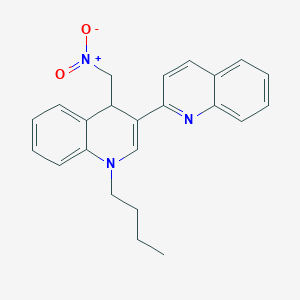

![2-[3-(Dimethylamino)cyclobutyl]ethanol](/img/structure/B14918175.png)
![5-bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14918179.png)
